molecular formula C13H23NO2 B7508029 Cyclohexyl-(4-methoxypiperidin-1-yl)methanone

Cyclohexyl-(4-methoxypiperidin-1-yl)methanone

Cat. No.: B7508029
M. Wt: 225.33 g/mol
InChI Key: ARZCONZDKLBPMD-UHFFFAOYSA-N
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Description

Cyclohexyl-(4-methoxypiperidin-1-yl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity in the research community due to its unique pharmacological profile. MXE has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

MXE acts as a non-competitive NMDA receptor antagonist, which results in the inhibition of glutamate neurotransmission. This leads to a dissociative state, characterized by a loss of sensory perception and a feeling of detachment from the environment.
Biochemical and Physiological Effects:
MXE has been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its potential therapeutic effects in treating addiction and post-traumatic stress disorder.

Advantages and Limitations for Lab Experiments

MXE has several advantages for use in lab experiments, including its unique pharmacological profile and potential therapeutic applications. However, MXE is a controlled substance in many countries, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on MXE, including investigating its potential therapeutic applications in treating addiction and post-traumatic stress disorder, as well as its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to investigate the potential risks associated with the use of MXE, particularly in the long term.

Synthesis Methods

MXE can be synthesized by the reaction of cyclohexanone with 4-methoxyphenylacetic acid, followed by reduction with sodium borohydride and reaction with methyl iodide. The final product is then purified using recrystallization techniques.

Scientific Research Applications

MXE has been used in scientific research to investigate its potential therapeutic applications, particularly in the field of psychiatry. Studies have shown that MXE has antidepressant and anxiolytic effects, as well as the potential to treat addiction and post-traumatic stress disorder.

Properties

IUPAC Name

cyclohexyl-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-16-12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZCONZDKLBPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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